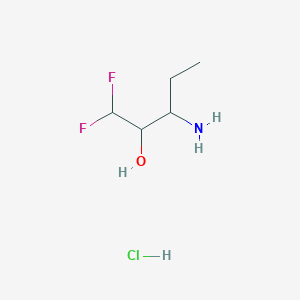

3-Amino-1,1-difluoropentan-2-ol hydrochloride

Description

3-Amino-1,1-difluoropentan-2-ol hydrochloride is a fluorinated amino alcohol hydrochloride with the molecular formula C₅H₁₁ClF₂NO (calculated based on structural analogs in and ). It features a five-carbon backbone, a primary amine group at position 3, and two fluorine atoms at position 1. The compound’s stereochemistry and fluorine substitution likely influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

3-amino-1,1-difluoropentan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-2-3(8)4(9)5(6)7;/h3-5,9H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXKBKUNRUECFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-difluoropentan-2-ol hydrochloride typically involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as halogenation, amination, and hydrolysis, followed by purification through crystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Amine Group Reactivity

The protonated amine in the hydrochloride salt participates in acid-base reactions and nucleophilic substitutions. Key transformations include:

Alcohol Group Reactivity

The secondary alcohol undergoes oxidation, protection, and substitution reactions:

Difluoromethyl Group Reactivity

The geminal CF<sub>2</sub> group exhibits unique electronic effects:

Salt-Specific Behavior

The hydrochloride counterion influences solubility and reactivity:

| Property | Observation | Source |

|---|---|---|

| Solubility | High solubility in polar solvents (e.g., H<sub>2</sub>O, MeOH) due to ionic character . | |

| Stability | Prone to hydrolysis under basic conditions, releasing HCl . |

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1,1-difluoropentan-2-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of 3-Amino-1,1-difluoropentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Fluorine Substitution

(2S)-3-Amino-1,1-difluoropropan-2-ol Hydrochloride

- Molecular Formula: C₃H₈ClF₂NO ().

- Key Differences : Shorter carbon chain (propan-2-ol vs. pentan-2-ol backbone).

5-Amino-1,1,1-trifluoro-2-(3-fluorophenyl)pentan-2-ol

Functional Group Variations

1-Amino-3-fluoropropan-2-ol Hydrochloride

- Molecular Formula: C₃H₉ClFNO ().

- Key Differences : Single fluorine atom at position 3 (vs. two fluorines at position 1).

3-Amino-1,1,1-trifluoro-2-butanol Hydrochloride

Aromatic and Heterocyclic Derivatives

1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride

- Molecular Formula: C₉H₁₂ClF₂NO ().

- Key Differences : Difluorophenyl substituent at position 3.

3-Amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol Hydrochloride

Amine Group Modifications

3-(Dimethylamino)-2,2-difluoropropan-1-ol Hydrochloride

- Molecular Formula: C₅H₁₂ClF₂NO ().

- Key Differences: Tertiary dimethylamino group vs. primary amine.

- Implications : Increased steric hindrance and altered basicity (pKa) may reduce nucleophilicity in synthetic reactions .

Biological Activity

3-Amino-1,1-difluoropentan-2-ol hydrochloride is a fluorinated compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

Molecular Formula: CHClFNO

Molecular Weight: 175.6 g/mol

IUPAC Name: this compound

This compound is synthesized through a multi-step process involving halogenation, amination, and hydrolysis, often utilizing solvents like tetrahydrofuran (THF) under controlled conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these biological targets.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can alter the binding affinity to enzymes due to their unique electronic properties .

2. Receptor Modulation

The compound has been investigated for its effects on various receptors. Its structural characteristics allow it to engage with neurotransmitter receptors, potentially influencing signaling pathways in neurological contexts.

Study on Lipophilicity Reduction

A study demonstrated that modifying perfluoroalkyl groups in similar compounds can significantly reduce lipophilicity, impacting their absorption and distribution in biological systems. This finding suggests that this compound might exhibit altered pharmacokinetic properties compared to its non-fluorinated counterparts .

Fluorinated Fragments in Organic Synthesis

In a thesis focusing on fluorinated fragments for organic photovoltaics (OPV), this compound was utilized as a model compound to study the effects of fluorination on material properties. The results indicated enhanced stability and reactivity in certain chemical environments .

Comparison of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-amino-1,1-difluoropentan-2-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving fluorination and ammoniation. For example:

Dehydrochlorination : React 1-chloro-1,1-difluoroethane with ammonia to form a difluoroethylamine intermediate.

Amide Formation : Introduce chloroacetyl chloride to the intermediate under controlled pH (e.g., 7–9) to form an amide bond.

Reduction/Amination : Reduce the amide to the corresponding alcohol using LiAlH4 or catalytic hydrogenation.

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-fluorination.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of ammonia to chloroacetyl chloride) to minimize byproducts .

- Use low temperatures (0–5°C) during ammoniation to prevent decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and NMR spectra for functional group confirmation. For example, expect fluorine-coupled splitting in NMR (e.g., δ 4.38 ppm for –CHF) .

- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 194.08) with <2 ppm error .

- HPLC : Use a C18 column (ACN/HO + 0.1% TFA) to assess purity (>98%).

- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values.

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Ventilation : Ensure local exhaust ventilation due to potential HCl fumes during salt formation.

- Spill Management : Absorb with acid-neutralizing materials (e.g., sodium bicarbonate) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can diastereoisomers of this compound be resolved, and what chiral analysis methods apply?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) + 0.1% diethylamine. Monitor retention times for enantiomers (e.g., -isomer at 12.3 min, -isomer at 14.7 min) .

- Crystallization : Perform preferential crystallization using (R)-mandelic acid as a resolving agent.

- Circular Dichroism (CD) : Compare CD spectra with known chiral analogs to assign absolute configuration .

Q. What strategies are effective for studying its enzyme inhibition potential, such as against DD-peptidases?

Methodological Answer:

- Kinetic Assays : Use a fluorogenic substrate (e.g., nitrocefin) to measure IC values. Pre-incubate the enzyme with varying compound concentrations (0.1–100 µM) for 10 min before adding substrate .

- X-ray Crystallography : Co-crystallize the compound with DD-peptidase (PDB ID: 1XER) to identify binding interactions (e.g., hydrogen bonds with Ser62).

- Molecular Dynamics (MD) : Simulate binding stability using Amber or GROMACS software (10 ns trajectories, RMSD <1.5 Å).

Q. How do structural modifications (e.g., aryl substituents) impact its biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with substituents at the phenyl group (e.g., 4-chloro, 3-trifluoromethyl) and test against target enzymes.

- Example Data:

| Substituent | IC (µM) | LogP |

|---|---|---|

| 4-Cl | 0.8 | 1.2 |

| 3-CF | 0.5 | 2.1 |

| H | 5.4 | 0.7 |

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow systems for ammoniation to improve heat dissipation and reduce side reactions.

- In-line Analytics : Use FTIR probes to monitor intermediate formation in real time.

- Crystallization Optimization : Employ anti-solvent addition (e.g., MTBE) at 0°C to enhance crystal purity (>99.5% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.